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Compound of Interest

Compound Name: Etravirine

Cat. No.: B1671769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of Etravirine (TMC125), a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its

analogs. The information is compiled from various patented methods and peer-reviewed

scientific literature to assist researchers in the development of novel diarylpyrimidine-based

NNRTIs.

Overview of Etravirine Synthesis
The synthesis of Etravirine, a diarylpyrimidine derivative, has been approached through

several routes. The core structure is typically assembled through sequential nucleophilic

aromatic substitution reactions on a pyrimidine scaffold. Key starting materials often include a

substituted pyrimidine, such as 2,4,6-trichloropyrimidine, and the requisite aniline and phenol

derivatives.[1] More recent advancements have focused on improving reaction efficiency and

overall yield, such as the use of microwave-assisted synthesis.[2][3]

Two primary synthetic strategies have been prominently described:

Linear Synthesis starting from 2,4,6-trichloropyrimidine: This common approach involves the

sequential reaction of the trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile and 4-

aminobenzonitrile, followed by ammonolysis and bromination.[2][4]
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Convergent Synthesis involving a pre-formed guanidine derivative: This method starts with

the cyclization of a guanidinobenzonitrile derivative with a malonic ester to form the

dihydroxypyrimidine core, which is then halogenated and further substituted.[5][6]

Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for

Etravirine, providing a comparative overview of their efficiencies.

Table 1: Comparison of Overall Yield and Reaction Time for Etravirine Synthesis

Synthetic
Method

Key Features
Overall Yield
(%)

Total
Synthesis
Time

Reference

Conventional

Synthesis

Stepwise

substitution on

2,4,6-

trichloropyrimidin

e

30.4% > 4 days [2]

Microwave-

Promoted

Synthesis

Microwave-

assisted

amination step

38.5%
Significantly

reduced
[2][3]

Patent

EP2342186B1

Ammonolysis of

a chlorinated

intermediate

Yields not fully

satisfactory

4 days for

ammonolysis
[4]

Patent

US8653266B2

Cyclization of N-

cyanophenylgua

nidine

70-75g dry

weight from 100g

crude

10 hours for final

step
[5]

Table 2: Yields of Key Steps in Etravirine Synthesis
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Reaction Step Reactants Product Yield (%) Reference

Microwave-

Assisted

Ammonolysis

4-[[6-chloro-2-

[(4-

cyanophenyl)ami

no]-4-

pyrimidinyl]oxy]-3

,5-

dimethylbenzonit

rile, Aqueous

Ammonia

4-[[6-Amino-2-

[(4-

cyanophenyl)ami

no]-4-

pyrimidinyl]oxy]-3

,5-

dimethylbenzonit

rile

85.6% [2][3]

Bromination

4-[[6-Amino-2-

[(4-

cyanophenyl)ami

no]-4-

pyrimidinyl]oxy]-3

,5-

dimethylbenzonit

rile, Bromine

Etravirine 80.2% [2][3]

Condensation

2,4,6-

Trichloropyrimidi

ne, 3,5-dimethyl-

4-

hydroxybenzonitr

ile

4-[(2,6-

dichloro)-4-

pyrimidinyloxy]-3,

5-

dimethylbenzonit

rile

Not Specified [4]

Condensation

4-[(2,6-

dichloro)-4-

pyrimidinyloxy]-3,

5-

dimethylbenzonit

rile, 4-

Aminobenzonitril

e

4-[[6-chloro-2-

[(4-

cyanophenyl)ami

no]-4-

pyrimidinyl]oxy]-3

,5-

dimethylbenzonit

rile

Not Specified [4]
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The following are detailed protocols for key stages in the synthesis of Etravirine.

Microwave-Promoted Synthesis of Etravirine[2][3]
This protocol outlines an efficient synthesis of Etravirine starting from 2,4,6-trichloropyrimidine,

featuring a key microwave-assisted amination step.

Step 1: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-

dimethylbenzonitrile

A detailed protocol for this specific step is outlined in patent literature and involves the

sequential reaction of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile and

then with 4-aminobenzonitrile.[4]

Step 2: Microwave-Assisted Ammonolysis

A mixture of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-

dimethylbenzonitrile (2.0 g, 5.3 mmol), 25% aqueous ammonia (15 mL), and N-

methylpyrrolidone (20 mL) is placed in a microwave reactor vessel.[2][3]

The reaction mixture is heated to 130°C for 15 minutes in the microwave reactor. The

pressure may rise to approximately 135 psi.[2][3]

After the reaction, the mixture is cooled to 5-10°C.

Water (100 mL) is added to the cooled solution, and the mixture is stirred for an additional 30

minutes.

The resulting solid is collected by filtration, washed with 100 mL of water, and dried at 45-

50°C to yield the crude product as a white solid (Yield: 85.6%).[2][3]

Step 3: Bromination to Yield Etravirine

The product from Step 2 (3.0 g, 8.4 mmol) is dissolved in dichloromethane (30 mL) and

cooled to 0-5°C.[2]

A solution of bromine (1.5 g, 9.4 mmol) in dichloromethane (8 mL) is added to the cooled

solution.
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The reaction is stirred at this temperature for 5 hours.

The reaction mixture is then diluted with water (50 mL) and basified with a 4 M NaOH

solution to a pH of 9-10.

Sodium metabisulphite solution is added, and the pH is maintained between 8 and 9 for 1

hour by the addition of 4 M NaOH.

The solid product is filtered, washed with water (30 mL), and dried at 55-60°C under

vacuum.

The crude product is dissolved in methanol (40 mL) at 55-60°C and treated with activated

charcoal.

After filtration, the methanol is distilled off, and the residue is recrystallized from ethyl

acetate.

The crystalline product is filtered and dried at 55-60°C under vacuum to give pure Etravirine
(Yield: 80.2%).[3]

Conventional Synthesis of Etravirine via
Ammonolysis[4]
This protocol describes a more traditional approach to the final steps of Etravirine synthesis.

Step 1: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-

dimethylbenzonitrile

This intermediate is prepared as described in the patent by condensing 2,4,6-trichlorpyrimidine

with 3,5-dimethyl-4-hydroxybenzonitrile, followed by condensation with 4-aminobenzonitrile.[4]

Step 2: Ammonolysis

The intermediate 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-

pyrimidinyl]amino]benzonitrile (0.00250 mol) and a 0.5M solution of ammonia in 1,4-dioxane

(0.015 mol) are heated in a pressure vessel at 150°C for 4 days.[7]
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The reaction vessel is allowed to cool to ambient temperature.

Water is slowly added to the mixture until a precipitate forms.

The mixture is stirred for 2 hours and then filtered.

The collected solid is recrystallized from acetonitrile to yield the final product. Further

purification can be achieved by column chromatography.[7]

Synthesis of Etravirine Analogs
The diarylpyrimidine scaffold of Etravirine allows for a variety of structural modifications to

explore structure-activity relationships and develop new analogs with potentially improved

properties. The synthetic routes for Etravirine can be adapted to synthesize these analogs by

using different substituted anilines, phenols, or by modifying the pyrimidine core.

Recent research has focused on the synthesis of novel 4,6-diarylpyrimidines as potential

anticancer agents, demonstrating the versatility of this chemical class.[8][9] These synthetic

strategies often involve the condensation of a substituted chalcone with urea or a guanidine

derivative to form the pyrimidine ring, which is then further functionalized.

Visualized Synthetic Workflows
The following diagrams illustrate the key synthetic pathways for Etravirine.

2,4,6-Trichloropyrimidine

4-[(2,6-dichloro)-4-pyrimidinyloxy]-
3,5-dimethylbenzonitrile

Condensation

3,5-dimethyl-4-
hydroxybenzonitrile

4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-
pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

Condensation

4-Aminobenzonitrile
4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-
pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

Ammonolysis

Aqueous Ammonia
(Microwave, 130°C, 15 min) Etravirine

Bromination

Bromine
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Click to download full resolution via product page

Caption: Microwave-Promoted Synthesis of Etravirine.
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Caption: Convergent Synthesis of Etravirine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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